N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Description
N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolopyridine core, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-5-6-14(19(26)23-7-9-27-10-8-23)11-15(13)22-18(25)16-3-2-4-17-20-12-21-24(16)17/h2-6,11-12H,7-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRMQFMQWRSQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)C3=CC=CC4=NC=NN43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves heating the reaction mixture under controlled microwave irradiation, which can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-c]pyrimidine-5-carboxamide
- N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-d]pyridine-5-carboxamide
Uniqueness
Compared to similar compounds, N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide stands out due to its specific triazolopyridine core, which may confer unique biological activities and chemical reactivity. Its structural features allow for diverse functionalization, making it a versatile compound in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
